1,2-Diphenylhydrazine hydrochloride
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Overview
Description
1,2-Diphenylhydrazine hydrochloride is an aromatic organic compound consisting of two phenyl groups attached to a hydrazine moiety. It is commonly used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes .
Biochemical Analysis
Biochemical Properties
It is known that the compound consists of two aniline groups joined via their nitrogen atoms . This structure suggests potential interactions with enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.
Cellular Effects
Information on the cellular effects of 1,2-Diphenylhydrazine hydrochloride is limited. Studies have shown that it can cause degenerative alterations in the liver of rats and female mice . It has also been associated with hepatocellular carcinomas in male rats and female mice .
Molecular Mechanism
Its structure suggests that it might interact with biomolecules at the molecular level .
Temporal Effects in Laboratory Settings
It is known that the compound rapidly oxidizes in water with a half-life of approximately 15 minutes .
Dosage Effects in Animal Models
Studies have shown that it can cause liver tumors in both sexes of rats and female mice .
Metabolic Pathways
It is known that the compound is involved in the manufacture of dyes, pharmaceuticals, and hydrogen peroxide .
Transport and Distribution
Its rapid oxidation in water suggests that it might be transported and distributed quickly within cells .
Subcellular Localization
Its structure suggests that it might interact with various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenylhydrazine hydrochloride can be synthesized through the reduction of nitrobenzene using zinc dust and hydrochloric acid. The reaction typically proceeds as follows:
2 C6H5NO2+4Zn+8HCl→C6H5NHNHC6H5+4ZnCl2+4H2O
This method involves the reduction of nitrobenzene to phenylhydroxylamine, which then undergoes further reduction to form 1,2-diphenylhydrazine .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar reduction methods but with optimized conditions to increase yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azobenzene.
Reduction: Further reduction can lead to the formation of aniline derivatives.
Substitution: It can participate in substitution reactions where one or both phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as zinc dust and hydrochloric acid are typically used.
Substitution: Various electrophiles can be used to introduce different substituents onto the phenyl rings.
Major Products
Azobenzene: Formed through oxidation.
Aniline Derivatives: Formed through reduction.
Substituted Phenylhydrazines: Formed through substitution reactions.
Scientific Research Applications
1,2-Diphenylhydrazine hydrochloride has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in studies involving the interaction of hydrazine derivatives with biological systems.
Medicine: Utilized in the development of pharmaceuticals, particularly anti-inflammatory agents like phenylbutazone.
Industry: Applied in the production of polymers, photochromic resins, and as an antisludging additive for motor oils
Mechanism of Action
The mechanism by which 1,2-diphenylhydrazine hydrochloride exerts its effects involves its ability to undergo redox reactions. It can donate or accept electrons, making it a versatile reagent in various chemical processes. The compound interacts with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenylhydrazine: Another isomer with similar properties but different reactivity.
Azobenzene: Formed through the oxidation of 1,2-diphenylhydrazine.
Aniline: A simpler aromatic amine that can be derived from the reduction of 1,2-diphenylhydrazine.
Uniqueness
1,2-Diphenylhydrazine hydrochloride is unique due to its stability and ability to participate in a wide range of chemical reactions. Its dual phenyl groups provide steric hindrance, influencing its reactivity and making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1,2-diphenylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12;/h1-10,13-14H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVKHCZQVDNMPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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